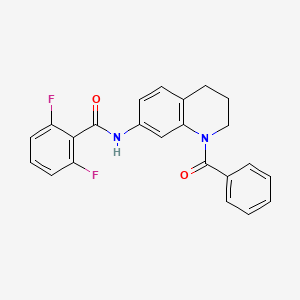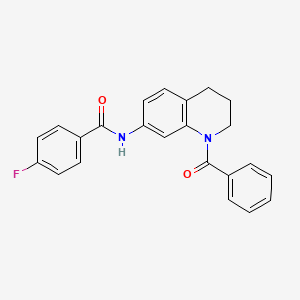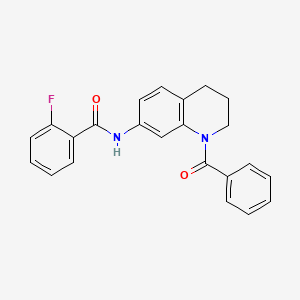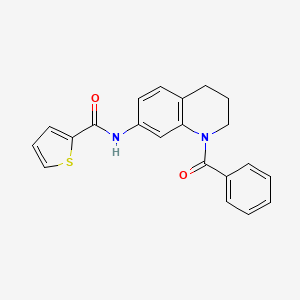
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide” is a complex organic molecule that contains a tetrahydroquinoline ring, a benzoyl group, and a furan ring . Tetrahydroquinolines are a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydroquinolines can generally be synthesized using domino reactions . These reactions are highly efficient and enable complex synthetic conversions with simple starting materials . They often involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring provides a rigid cyclic structure, the benzoyl group contributes to the aromaticity, and the furan ring introduces additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. The tetrahydroquinoline ring, benzoyl group, and furan ring can undergo various chemical reactions typical for these types of structures .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health concern, necessitating the search for novel anti-TB agents. Researchers have explored benzothiazole derivatives due to their promising activity against Mycobacterium tuberculosis (M. tuberculosis).
Research Findings:- Synthetic Developments : Recent studies have focused on synthesizing benzothiazole-based anti-tubercular compounds. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed .
- In Vitro and In Vivo Activity : The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. Benzothiazole derivatives exhibited better inhibition potency against M. tuberculosis .
- Mechanism of Resistance : The review also covers the mechanism of resistance of existing anti-TB drugs .
- Molecular Docking Studies : Researchers investigated the structure-activity relationships and performed molecular docking studies against the target DprE1 to identify potent inhibitors with enhanced anti-tubercular activity .
EGFR Tyrosine Kinase Inhibition (Anticancer Potential)
Background: Epidermal Growth Factor Receptor (EGFR) plays a crucial role in cancer progression. Inhibiting EGFR tyrosine kinase activity is a strategy for developing anticancer agents.
Research Findings:- Molecular Docking : Researchers performed molecular docking of certain 1,2,3-triazoles into the EGFR tyrosine kinase active site. This approach aimed to identify potential EGFR inhibitors with anticancer activity .
Dihydrotriazolo-Pyrazole Derivatives
Background: Pyrazole derivatives exhibit diverse biological activities. Combining them with other heterocyclic moieties can enhance their properties.
Research Findings:- Synthesis : A series of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo derivatives were synthesized. These compounds were obtained through a reaction involving substituted acetophenones and 4H-1,2,4-triazol-3-amine .
Lead Compound Discovery (Fungicidal Activity)
Background: Finding new lead compounds with high biological activity is essential for drug development.
Research Findings:- Design Approach : N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides were designed using active substructures. These compounds hold promise for fungicidal applications .
Imidazole-Containing Compounds
Background: Imidazole derivatives exhibit diverse pharmacological activities, including antifungal and antibacterial properties.
Research Findings:- Synthesis : Yadav et al. synthesized imidazole-containing compounds, including 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-pentasubstituted phenyl)thiazolidin-3-yl)acetamide. These compounds were designed for potential therapeutic applications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(19-9-5-13-26-19)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXFGBOOVWMANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)


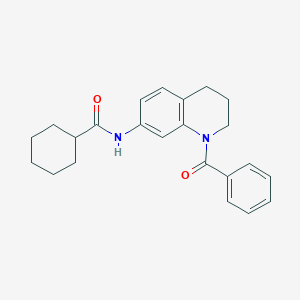

![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)

